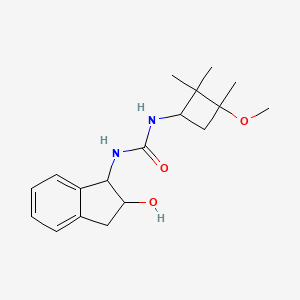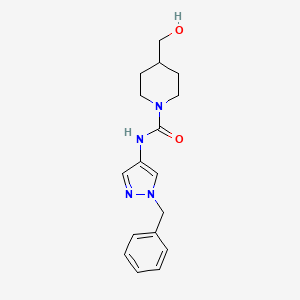![molecular formula C17H22FN3O B6640538 1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol](/img/structure/B6640538.png)
1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol, also known as FPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPE is a selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, which is involved in various physiological processes, including cognition, memory, and addiction.
Mechanism of Action
1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol acts as a selective agonist of the α4β2 nAChR subtype, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of this receptor subtype leads to the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in various physiological processes, including cognition, memory, and addiction.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol has been found to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and serotonin in the prefrontal cortex, which is involved in cognitive function. 1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal survival and plasticity. Additionally, 1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol has been shown to reduce the release of glutamate, which is involved in excitotoxicity and neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol in lab experiments is its selectivity for the α4β2 nAChR subtype, which allows for specific modulation of this receptor subtype without affecting other receptor subtypes. Additionally, 1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol has been shown to have low toxicity in animal models, which is important for the safety of lab experiments. However, one limitation of using 1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol. One direction is the investigation of its potential therapeutic applications in human clinical trials, particularly for the treatment of cognitive disorders and addiction. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of 1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol on neurotransmitter release and BDNF expression. Finally, the development of more efficient synthesis methods for 1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol could improve its availability for scientific research.
Synthesis Methods
The synthesis of 1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol involves several steps, including the reaction of 4-fluorobenzaldehyde with 1-methyl-4-piperidone to form 1-(4-fluorophenyl)-4-(1-methyl-4-piperidinyl)-2-butene-1-one. This intermediate is then reacted with 1-methyl-4-(3-pyrrolidinyl)methanol to produce 1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol. The overall yield of this synthesis method is approximately 20%.
Scientific Research Applications
1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol has been studied extensively for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, 1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol has been investigated for its potential use as a smoking cessation aid due to its ability to modulate the α4β2 nAChR subtype, which is involved in nicotine addiction.
properties
IUPAC Name |
1-(4-fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O/c1-20-10-14(9-19-20)8-13-6-7-21(11-13)12-17(22)15-2-4-16(18)5-3-15/h2-5,9-10,13,17,22H,6-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVIPRRYNYIWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC2CCN(C2)CC(C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640477.png)
![2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone](/img/structure/B6640489.png)

![1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone](/img/structure/B6640500.png)
![N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640506.png)
![2-(1-Hydroxycyclopentyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640510.png)
![1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6640518.png)
![3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640523.png)
![N-[1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B6640524.png)

![1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide](/img/structure/B6640546.png)
![[1-[[[1-(4-Chlorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]cyclopropyl]methanol](/img/structure/B6640550.png)
